molecular formula C17H24O2 B1212959 (8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol

Cat. No.: B1212959
M. Wt: 260.4 g/mol
InChI Key: DSVMWGREWREVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol is an organic compound characterized by its unique structure, which includes multiple double and triple bonds along with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo coupling reactions under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dodeca-8E,10E-dien-1-ol: A compound with similar double bond configurations but different chain length and functional groups.

    Pentadeca-(8E,13Z)-dien-11-yn-2-one: Another compound with a similar structure but different functional groups and positions of double and triple bonds.

Uniqueness

(8E)-heptadeca-1,8-dien-4,6-diyne-3,10-diol is unique due to its specific arrangement of double and triple bonds along with hydroxyl groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

heptadeca-1,8-dien-4,6-diyne-3,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVMWGREWREVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C=CC#CC#CC(C=C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284391
Record name 1,8-Heptadecadiene-4,6-diyne-3,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63910-76-9
Record name 1,8-Heptadecadiene-4,6-diyne-3,10-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63910-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Heptadecadiene-4,6-diyne-3,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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